Cadmium bis(isoundecanoate)
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Overview
Description
Cadmium bis(isoundecanoate) is a chemical compound with the molecular formula C₂₂H₄₂CdO₄. It is a cadmium salt of isoundecanoic acid, and it is known for its applications in various industrial and scientific fields. The compound is characterized by its unique structure, which includes cadmium ions coordinated with isoundecanoate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium bis(isoundecanoate) can be synthesized through a reaction between cadmium oxide and isoundecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The general reaction is as follows:
CdO+2C₁₁H₂₁COOH→Cd(C₁₁H₂₁COO)₂+H₂O
The reaction is carried out by dissolving cadmium oxide in an organic solvent, followed by the addition of isoundecanoic acid. The mixture is then heated to facilitate the reaction, and the product is isolated through filtration and purification processes.
Industrial Production Methods: In industrial settings, the production of cadmium bis(isoundecanoate) involves large-scale reactors where cadmium oxide and isoundecanoic acid are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is then subjected to quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Cadmium bis(isoundecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form cadmium oxide and other by-products.
Reduction: It can be reduced to cadmium metal in the presence of strong reducing agents.
Substitution: The isoundecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Ligand exchange reactions using different carboxylic acids or other ligands.
Major Products Formed:
Oxidation: Cadmium oxide and carbon dioxide.
Reduction: Cadmium metal and isoundecanoic acid.
Substitution: New cadmium salts with different ligands.
Scientific Research Applications
Cadmium bis(isoundecanoate) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds and as a catalyst in organic reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized coatings, pigments, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of cadmium bis(isoundecanoate) involves its interaction with cellular components and molecular pathways. Cadmium ions can bind to proteins and enzymes, altering their structure and function. This binding can disrupt cellular processes, leading to oxidative stress and apoptosis. The compound’s effects are mediated through pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Comparison with Similar Compounds
Cadmium bis(acetate): Similar in structure but with acetate ligands instead of isoundecanoate.
Cadmium bis(stearate): Contains stearate ligands, used in different industrial applications.
Cadmium bis(benzoate): Features benzoate ligands, with distinct chemical properties.
Uniqueness: Cadmium bis(isoundecanoate) is unique due to its specific ligand structure, which imparts distinct physical and chemical properties. Its long-chain isoundecanoate ligands provide unique solubility and reactivity characteristics compared to other cadmium salts.
Properties
CAS No. |
93965-30-1 |
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Molecular Formula |
C22H42CdO4 |
Molecular Weight |
483.0 g/mol |
IUPAC Name |
cadmium(2+);9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.Cd/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
PDUFGVGKTZNBCA-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
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